

# Application Note: Analytical Characterization of 7-Fluoro-2-methylquinazolin-4-ol

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## Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol

CAS No.: 194473-03-5

Cat. No.: B573599

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## Introduction & Chemical Context

**7-Fluoro-2-methylquinazolin-4-ol** (often referred to by its dominant tautomer, 7-Fluoro-2-methyl-4(3H)-quinazolinone) is a critical heterocyclic building block in the synthesis of poly-pharmacological agents, particularly EGFR tyrosine kinase inhibitors and PARP inhibitors.

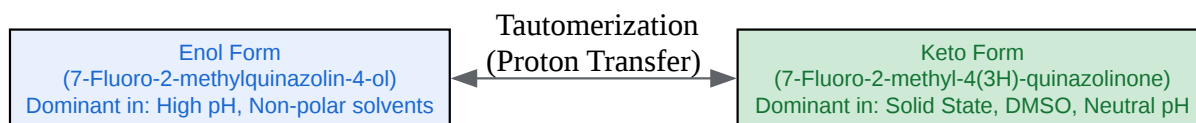
The characterization of this intermediate presents a specific challenge: Tautomeric Equilibrium. While IUPAC nomenclature may refer to the "4-ol" (hydroxyl) form, in the solid state and polar solvents (like DMSO), the compound predominantly exists as the "4-one" (amide) tautomer.<sup>[1]</sup> Analytical protocols must account for this to avoid misinterpretation of spectral data (e.g., searching for an O-H stretch that appears as an N-H signal).

## Physicochemical Profile

Property	Value / Description
Molecular Formula	
Molecular Weight	178.16 g/mol
Appearance	White to off-white solid
Melting Point	~255 °C (decomposition)
Solubility	Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calculated)	~9.5 (Amide NH), ~2.1 (N1 protonation)

## Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium between the hydroxy-pyrimidine form (enol) and the amide form (keto).



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Figure 1: Tautomeric equilibrium.[1] Analytical data (NMR/XRD) typically confirms the Keto form as the stable species.

## Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To establish a robust purity assay and impurity profile method. Rationale: Quinazolinones are polar and basic. A standard C18 column with end-capping is required to prevent peak tailing caused by interaction with residual silanols.

## Chromatographic Conditions

Parameter	Specification
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 $\mu$ m
Mobile Phase A	10 mM Ammonium Acetate in Water (pH 6.[1]5)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30 °C
Detection	UV @ 254 nm (primary), 210 nm (impurities)
Injection Vol	5 $\mu$ L

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration
2.0	5%	Hold
15.0	90%	Linear Ramp (Elution of target)
18.0	90%	Wash
18.1	5%	Re-equilibration
23.0	5%	End

Technical Insight: The target compound typically elutes between 8–10 minutes. The 2-methyl group reduces polarity compared to the unsubstituted quinazolinone, increasing retention on C18.

## Protocol 2: Structural Confirmation (NMR Spectroscopy)

Objective: To unequivocally assign the structure, specifically the position of the fluorine atom and the tautomeric state.[1] Method: 1D

H,  
C, and  
F NMR in DMSO-

## H NMR Interpretation (600 MHz, DMSO- )

The spectrum confirms the Keto (4-one) tautomer via the N-H signal.

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
12.29	Broad Singlet	1H	N3-H	Diagnostic of amide tautomer. Disappears with shake.
8.13	Triplet (dd)	1H	H-5	Coupled to F-7 ( ) and H-6. Deshielded by C=O anisotropy.
7.35 - 7.29	Multiplet	2H	H-6, H-8	Overlapping signals. H-8 is a doublet of doublets due to F-7.
2.35	Singlet	3H	2-CH	Characteristic methyl group attached to the pyrimidine ring.

## C NMR & Fluorine Coupling ( )

Fluorine (

F) causes significant splitting in the

C spectrum.<sup>[1]</sup> This splitting pattern is the "fingerprint" for the 7-position substitution.

- 165.6 ppm (d, Hz):C-7.<sup>[1]</sup><sup>[2]</sup> The large coupling constant confirms direct C-F attachment.
- 160.9 ppm (s):C-4 (Carbonyl).
- 155.9 ppm (s):C-2.
- 128.7 ppm (d, Hz):C-5.<sup>[1]</sup><sup>[2]</sup>
- 111.5 ppm (d, Hz):C-8.

Expert Tip: If the fluorine were at position 6, the coupling constants for C-5 and C-7 (meta and ortho to F) would differ significantly. The

Hz is standard for aromatic C-F bonds.

## Protocol 3: Mass Spectrometry (LC-MS)

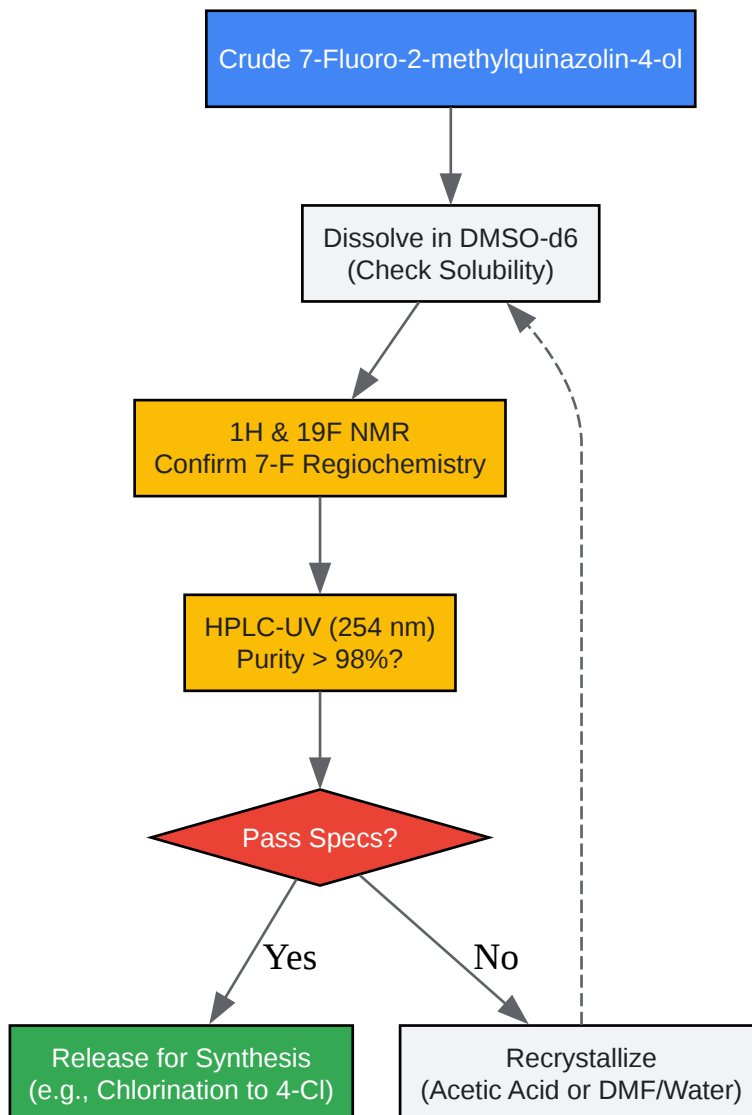
Objective: Molecular weight confirmation. Mode: Electrospray Ionization (ESI), Positive Mode.  
<sup>[1]</sup>

- Theoretical Mass: 178.16 Da
- Observed Ion  
: 179.06 m/z<sup>[2]</sup>
- Fragmentation Pattern:
  - Loss of CO (28 Da) is common in quinazolinones.<sup>[1]</sup>
  - Loss of

(41 Da) from the pyrimidine ring cleavage.

## Analytical Workflow Summary

The following flowchart outlines the decision process for releasing a batch of this intermediate for downstream synthesis.



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Figure 2: Analytical Characterization Workflow.

## References

- Synthesis and NMR Data: Wang, Z., et al. "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones." Royal Society of Chemistry Advances, 2014.
- Crystal Structure & Tautomerism: "7-Fluoro-6-nitroquinazolin-4(3H)-one." PubMed Central (NIH).
- HPLC Method Development: "Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC." ResearchGate.[3][4][5]
- General Reactivity: "Facile Preparation of 4-Substituted Quinazoline Derivatives." Journal of Visualized Experiments (JoVE).[6]

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